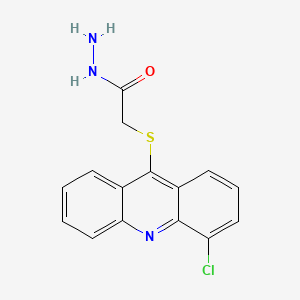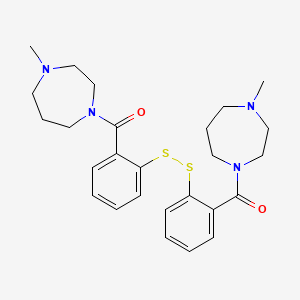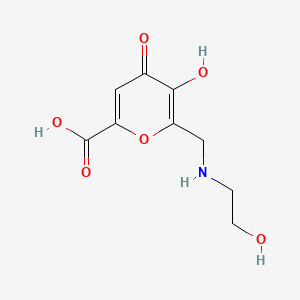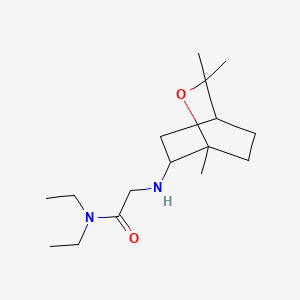
N,N-Diethyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- is a complex organic compound with the molecular formula C16H30N2O2 It is known for its unique structure, which includes an epoxy group and a menthylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- typically involves multiple steps. One common method includes the reaction of N,N-diethylacetamide with an appropriate epoxy-menthylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to ensure high yield and purity. The final product is purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The epoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The menthylamine moiety may interact with receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylacetamide: A simpler analog without the epoxy and menthylamine groups.
2,2-Dichloro-N,N-diethylacetamide: Contains chlorine atoms instead of the epoxy group.
N,N-Diethyl-2-chloroacetamide: Similar structure but with a chloro group.
Uniqueness
ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- is unique due to its combination of an epoxy group and a menthylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
93189-95-8 |
|---|---|
Formule moléculaire |
C16H30N2O2 |
Poids moléculaire |
282.42 g/mol |
Nom IUPAC |
N,N-diethyl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]acetamide |
InChI |
InChI=1S/C16H30N2O2/c1-6-18(7-2)14(19)11-17-13-10-12-8-9-16(13,5)20-15(12,3)4/h12-13,17H,6-11H2,1-5H3 |
Clé InChI |
FFWXVAYFQORSRT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CNC1CC2CCC1(OC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



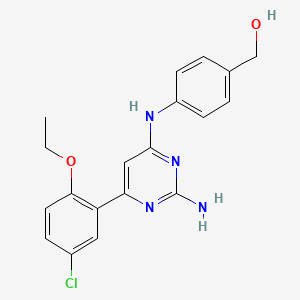
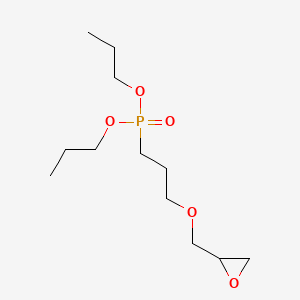

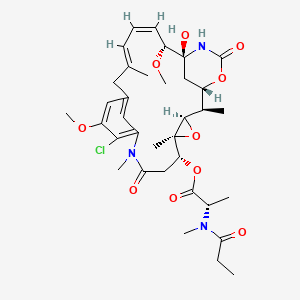

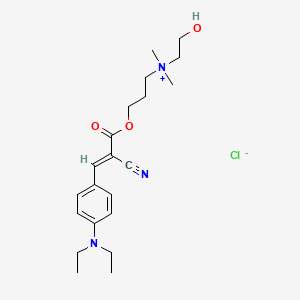
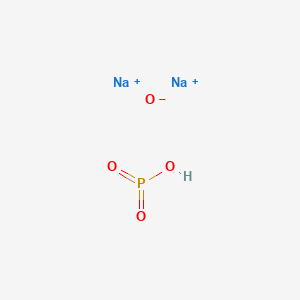
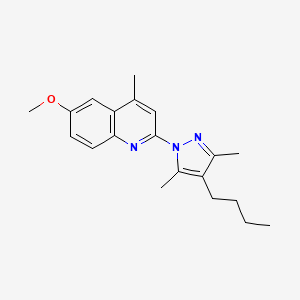
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12719488.png)

